molecular formula C14H17NO2 B8022755 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester CAS No. 91574-47-9

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester

Cat. No.: B8022755
CAS No.: 91574-47-9
M. Wt: 231.29 g/mol
InChI Key: BEFRPENLYMDRND-UHFFFAOYSA-N
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Description

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a propionic acid moiety esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester typically involves the esterification of 3-(4-Cyano-phenyl)-propionic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(4-Cyano-phenyl)-propionic acid and tert-butyl alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(4-Cyano-phenyl)-propionic acid and tert-butyl alcohol.

    Reduction: 3-(4-Aminophenyl)-propionic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester depends on its specific application. In medicinal chemistry, the cyano group can interact with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ester moiety can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds, such as those with methyl ester groups, which may have different reactivity and applications.

Properties

IUPAC Name

tert-butyl 3-(4-cyanophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRPENLYMDRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264735
Record name 1,1-Dimethylethyl 4-cyanobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91574-47-9
Record name 1,1-Dimethylethyl 4-cyanobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91574-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyanobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 10.2 ml (73 mmols) of diisopropylamine and 35 ml of THF was added 27.5 ml (66 mmols) of hexane solution (2.4 mol dm-3 solution) of butyl lithium at 0° C. in argon atmosphere, and the mixture was stirred for 15 minutes and then cooled to -78° C. With addition of 20 ml of a solution of 8.07 ml (60 mmols) of t-butyl acetate in THF, the mixture was stirred for 30 minutes. Subsequently 30 ml of THF solution of 9.8 g (50 mmols) of α-bromo-p-tolunitrile was added. After stirring the mixture at -78° C. for 1 hour, 20 ml of saturated aqueous solution of NH4Cl was added to the mixture. The resulting mixture was heated to room temperature and diluted with 100 ml of water, followed by extraction with ether. The extract was dried over MgSO4 and concentrated to obtain an oil, which was subjected to silica gel column chromatography (90:10 hexane-ethyl acetate to 60:40 hexane-ethyl acetate), giving 9.8 g (yield 85%) of 4-(2-t-butoxycarbonylethyl)-benzonitrile in the form of an oil.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
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Quantity
30 mL
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hexane ethyl acetate
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Reaction Step Three
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hexane ethyl acetate
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Reaction Step Five
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35 mL
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27.5 mL
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solution
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20 mL
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8.07 mL
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Reaction Step Seven
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saturated aqueous solution
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